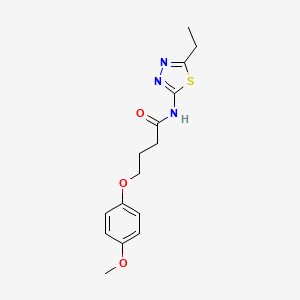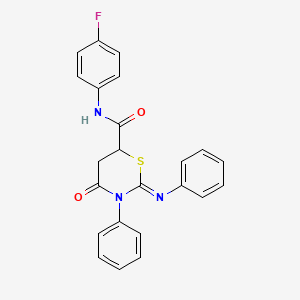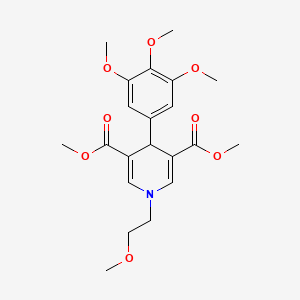![molecular formula C30H32N4O6 B11621420 Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)
Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,6-Dimetil-4-[3-(4-nitrofenil)-1-fenil-1H-pirazol-4-YL]-1,4-dihidro-3,5-piridinodicarboxilato de diisopropilo es un compuesto orgánico complejo con la fórmula molecular C30H32N4O6 y un peso molecular de 544.613 g/mol . Este compuesto es notable por su estructura única, que incluye un anillo de pirazol y un grupo nitrofenilo, lo que lo convierte en un tema de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2,6-Dimetil-4-[3-(4-nitrofenil)-1-fenil-1H-pirazol-4-YL]-1,4-dihidro-3,5-piridinodicarboxilato de diisopropilo generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 2,6-dimetil-4-(4-nitrofenil)piridina-3,5-dicarboxilato de diisopropilo con fenilhidrazina en condiciones ácidas para formar el anillo de pirazol . Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes como tolueno o etanol para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,6-Dimetil-4-[3-(4-nitrofenil)-1-fenil-1H-pirazol-4-YL]-1,4-dihidro-3,5-piridinodicarboxilato de diisopropilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitro.
Reducción: El grupo nitrofenilo también se puede reducir a un grupo amino en condiciones de hidrogenación.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de pirazol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción, agentes oxidantes como el permanganato de potasio para la oxidación y nucleófilos como las aminas para las reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas y el uso de solventes apropiados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados nitro, derivados amino y compuestos de pirazol sustituidos. Estos productos se pueden utilizar posteriormente en diversas aplicaciones, incluidos los productos farmacéuticos y los agroquímicos .
Aplicaciones Científicas De Investigación
El 2,6-Dimetil-4-[3-(4-nitrofenil)-1-fenil-1H-pirazol-4-YL]-1,4-dihidro-3,5-piridinodicarboxilato de diisopropilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto se estudian por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 2,6-Dimetil-4-[3-(4-nitrofenil)-1-fenil-1H-pirazol-4-YL]-1,4-dihidro-3,5-piridinodicarboxilato de diisopropilo implica su interacción con dianas moleculares específicas. El grupo nitrofenilo puede participar en reacciones de transferencia de electrones, mientras que el anillo de pirazol puede interactuar con enzimas y receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 2,6-Dimetil-4-(2-nitrosofenil)-3,5-piridinodicarboxilato de dimetilo
- 2,6-Dimetil-4-(3-nitrofenil)piridina-3,5-dicarboxilato de diisopropilo
Singularidad
El 2,6-Dimetil-4-[3-(4-nitrofenil)-1-fenil-1H-pirazol-4-YL]-1,4-dihidro-3,5-piridinodicarboxilato de diisopropilo es único debido a su combinación de un anillo de pirazol y un grupo nitrofenilo, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C30H32N4O6 |
|---|---|
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
dipropan-2-yl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H32N4O6/c1-17(2)39-29(35)25-19(5)31-20(6)26(30(36)40-18(3)4)27(25)24-16-33(22-10-8-7-9-11-22)32-28(24)21-12-14-23(15-13-21)34(37)38/h7-18,27,31H,1-6H3 |
Clave InChI |
MLFRWRSYMBRIRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621344.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)

![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)
![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)

